molecular formula C8H11BBrNO3 B6304291 5-Bromo-2-isopropoxypyridine-3-boronic acid CAS No. 2121511-52-0

5-Bromo-2-isopropoxypyridine-3-boronic acid

Cat. No.: B6304291
CAS No.: 2121511-52-0
M. Wt: 259.90 g/mol
InChI Key: JPTYGTGGOGLVSF-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C8H11BBrNO3 and a molecular weight of 259.9 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with a bromine atom and an isopropoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

While specific future directions for 5-Bromo-2-isopropoxypyridine-3-boronic acid are not available, boronic acids and their derivatives have a wide range of applications in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-isopropoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The boronic acid group in this compound can form reversible covalent bonds with the active sites of these enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins involved in cellular metabolism, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, forming reversible covalent bonds with serine, threonine, or tyrosine residues. This binding can inhibit enzyme activity by blocking substrate access to the active site or by inducing conformational changes in the enzyme structure. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the long-term effects of this compound on cellular function can include sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are often reversible upon removal of the compound, indicating its potential for use in transient modulation of cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain concentration of the compound is required to achieve a measurable biological effect. Careful dosage optimization is essential to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. These interactions can affect the compound’s localization and its subsequent biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through interactions with targeting proteins. The localization of this compound can impact its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments. Understanding the subcellular distribution of this compound is crucial for elucidating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxypyridine-3-boronic acid typically involves the following steps:

    Bromination: The starting material, 2-isopropoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to yield 5-bromo-2-isopropoxypyridine.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Alcohols and Ketones: Formed from oxidation reactions.

    Substituted Pyridines: Formed from substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-isopropoxypyridine-3-boronic acid is unique due to the presence of both a bromine atom and an isopropoxy group on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules .

Properties

IUPAC Name

(5-bromo-2-propan-2-yloxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BBrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTYGTGGOGLVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC(C)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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